![molecular formula C17H11ClF3NO2S B2911916 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 252058-83-6](/img/structure/B2911916.png)
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (abbreviated as 2-C4-T4-TM-3,5-D) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms, and has a molecular weight of 336.5 g/mol. 2-C4-T4-TM-3,5-D has been studied for its ability to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction.
Aplicaciones Científicas De Investigación
2-C4-T4-TM-3,5-D has been studied for its potential applications in various scientific research fields. It has been shown to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction. In addition, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 2-C4-T4-TM-3,5-D is not yet fully understood. However, it is believed that the compound acts as a modulator of various biological processes by interacting with specific receptors on the surface of cells. This interaction is thought to result in changes in the expression of certain genes, which in turn leads to changes in the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
2-C4-T4-TM-3,5-D has been studied for its potential effects on various biochemical and physiological processes. It has been shown to act as an inhibitor of certain cancer cell growth, as well as an anti-inflammatory agent. In addition, it has been studied for its potential to modulate the activity of certain enzymes, such as phosphatases and proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-C4-T4-TM-3,5-D in laboratory experiments include its relative ease of synthesis, its stability in aqueous solutions, and its ability to act as a modulator of various biological processes. However, the compound is not widely available and may be difficult to obtain in large quantities. In addition, the exact mechanism of action of the compound is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 2-C4-T4-TM-3,5-D may focus on further elucidation of its mechanism of action, as well as its potential applications in various scientific research fields. In addition, further studies may be conducted to investigate the compound’s potential as an inhibitor of cancer cell growth and as an anti-inflammatory agent. Additionally, further research may be conducted to investigate the compound’s potential to modulate the activity of various enzymes and proteins. Finally, further studies may be conducted to investigate the compound’s potential to interact with specific receptors on the surface of cells.
Métodos De Síntesis
2-C4-T4-TM-3,5-D can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenol with 4-(trifluoromethyl)phenylthiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. The second step involves the oxidation of the resulting compound with sodium hypochlorite to form the desired product.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGNKMXACOYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
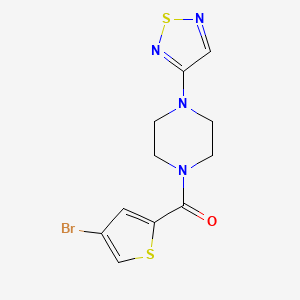
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
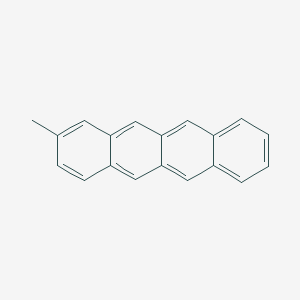

![5-Methyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2911843.png)
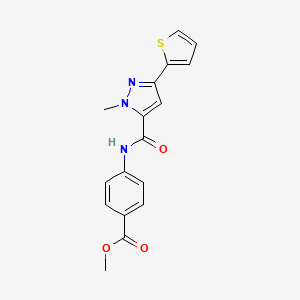
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)


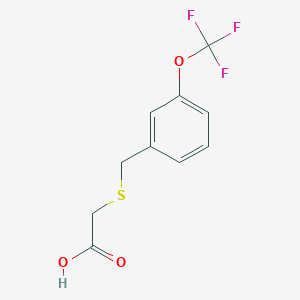
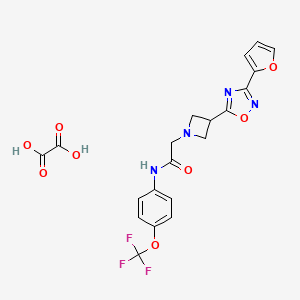
![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)